molecular formula C12H13N3O2 B2835653 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 923691-82-1

1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2835653
CAS No.: 923691-82-1
M. Wt: 231.255
InChI Key: ZZNMRJYFSRJEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, and a carboxylic acid group, making it a versatile molecule for further chemical modifications and applications.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate followed by cyclization under acidic conditions.

  • Modern Methods: Advanced synthetic routes may involve the use of transition metal catalysts to facilitate the formation of the triazole ring

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound can be produced in batches using large reactors where precise control of temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Synthesis: Continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process. This method allows for better control over reaction parameters and can lead to higher yields and purity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed on the triazole ring to produce reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring, leading to the formation of various substituted triazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring acidic or basic conditions.

Major Products Formed:

  • Esters and Amides: Oxidation of the carboxylic acid group can yield esters and amides, which are useful in various applications.

  • Reduced Derivatives: Reduction of the triazole ring can produce compounds with altered electronic properties.

  • Substituted Triazoles: Substitution reactions can lead to the formation of triazoles with different substituents, expanding the compound's utility.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: Triazole derivatives are known for their antimicrobial properties, making them useful in the development of new antibiotics and antifungal agents.

  • Medicine: The compound's derivatives can be explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the pathogen's survival.

Comparison with Similar Compounds

  • 1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the methyl group at the 5-position, which can affect its reactivity and biological activity.

  • 1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This amide derivative may exhibit different pharmacological properties compared to the carboxylic acid form.

  • 1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-ethanol: This alcohol derivative can have different solubility and reactivity profiles.

Uniqueness: 1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern on the triazole ring and the presence of the carboxylic acid group, which allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-4-5-10(6-8(7)2)15-9(3)11(12(16)17)13-14-15/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNMRJYFSRJEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.